2-ethyl-2H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-8-6-3-4(7-8)5(9)10/h3H,2H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUUHWYUKDPCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=CC(=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click” chemistry. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The reaction conditions generally include the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, alcohols, and other derivatives that retain the core triazole structure .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Triazole derivatives, including 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid, have shown significant antimicrobial properties. Studies have indicated that compounds with triazole moieties exhibit potent activity against various bacterial and fungal pathogens. For instance, a series of 1,2,3-triazole derivatives were synthesized and tested for their antimicrobial efficacy. The results demonstrated that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .
1.2 PXR Modulation
Recent research has identified triazole compounds as modulators of the Pregnane X receptor (PXR), a key regulator in drug metabolism. A study highlighted the synthesis of triazole-based compounds that act as selective PXR antagonists and inverse agonists. These compounds exhibited low nanomolar IC50 values for binding and cellular activity, indicating their potential for therapeutic applications in managing drug interactions and adverse effects associated with PXR activation .
Agricultural Applications
2.1 Herbicides and Insecticides
Triazole derivatives are also recognized for their utility in agricultural chemistry as herbicides and insecticides. The unique structure of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid allows it to act as an effective herbicide by inhibiting specific biochemical pathways in plants. Field studies have demonstrated its efficacy in controlling weed populations while maintaining crop yield .
Case Study: Efficacy of Triazole Herbicides
| Compound | Target Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Triazole A | Chenopodium album | 50 | 85 |
| Triazole B | Amaranthus retroflexus | 75 | 90 |
Material Science Applications
3.1 Polymer Chemistry
The incorporation of triazole moieties into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. Research has shown that polymers modified with triazole derivatives exhibit improved resistance to thermal degradation compared to unmodified counterparts .
3.2 Synthesis of Functional Materials
The synthesis of functional materials using 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid as a building block has been reported. These materials can be utilized in various applications including sensors and catalysts due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- N2 vs. N1 Substitution : N2-substituted derivatives (e.g., 2-ethyl or 2-phenyl) generally exhibit higher metabolic stability and enzyme inhibition (e.g., xanthine oxidase) compared to N1-substituted analogs .
- C5 Functionalization : Introduction of formyl (C5) groups enables tautomerism and expands synthetic utility, while methyl or heteroaryl groups enhance anticancer activity .
Acidity and Physicochemical Properties
Carboxylic acid derivatives of 1,2,3-triazoles exhibit weak acidity (pKa = 7.65–8.08), reducing ionization in physiological conditions and minimizing toxicity risks . For example:
- 2-Ethyl derivative : Predicted pKa ~8.0 (similar to unsubstituted analog), ensuring low interference with biological fluids.
- 2-Phenyl derivative : Slightly lower acidity (pKa ~7.8) due to electron-withdrawing aryl groups, enhancing membrane permeability .
Biological Activity
2-Ethyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 141.13 g/mol
- InChI : InChI=1S/C5H7N3O2/c1-2-8-6-3-4(7-8)5(9)10/h3H,2H2,1H3
Synthesis
The synthesis of 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method. This reaction allows for the formation of triazole derivatives with various functional groups that can enhance biological activity .
Antimicrobial Activity
Triazoles, including 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid, have demonstrated significant antimicrobial properties. The compound exhibits activity against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that the presence of the carboxylic acid group is crucial for its antimicrobial efficacy .
Anticancer Activity
Research indicates that 2-ethyl-2H-1,2,3-triazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies reveal that these compounds can effectively bind to key enzymes involved in cancer progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Ethyl-2H-triazole | MCF-7 | 23.5 | Induction of apoptosis |
| 2-Ethyl-2H-triazole | HepG2 | 18.7 | Cell cycle arrest |
Case Studies
-
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) :
A study evaluated the inhibitory effects of various triazole derivatives on 17β-HSD1, an enzyme overexpressed in breast cancer cells. The results indicated that certain derivatives exhibited high binding affinity and significant inhibitory activity . -
Cytotoxicity Against Cancer Cell Lines :
Another investigation focused on the cytotoxic effects of 2-ethyl-2H-triazole derivatives on different cancer cell lines. The study found that these compounds could induce apoptosis through both intrinsic and extrinsic pathways .
The biological activity of 2-ethyl-2H-triazole-4-carboxylic acid is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a reversible inhibitor for various enzymes involved in metabolic pathways.
- Cell Cycle Regulation : It affects the expression of proteins regulating the cell cycle, leading to cell cycle arrest.
- Apoptosis Induction : Triazole derivatives can activate apoptotic pathways by modulating mitochondrial function and caspase activation.
Q & A
Basic: What are the most reliable synthetic routes for 2-ethyl-2H-1,2,3-triazole-4-carboxylic acid?
The compound is commonly synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective formation of the 1,4-disubstituted triazole core. A typical protocol involves reacting a terminal alkyne precursor (e.g., ethyl propiolate) with an azide derivative under reflux in ethanol with catalytic Cu(I) salts. Post-reaction, the product is isolated via solvent evaporation and recrystallization . Alternative routes include condensation reactions, such as refluxing triazole intermediates with substituted aldehydes in glacial acetic acid, followed by purification through column chromatography .
Basic: How can I characterize the purity and structure of this compound?
Methodological steps:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the triazole ring substitution pattern and ethyl/carboxylic acid functional groups.
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELX programs for refinement) provides precise bond lengths and angles. SHELXL is particularly effective for small-molecule refinement .
- High-Performance Liquid Chromatography (HPLC): Quantify purity (>95%) using a reverse-phase C18 column and UV detection at 254 nm.
Advanced: How can I design experiments to evaluate its biological activity in cancer research?
Experimental design considerations:
- Cell Line Selection: Prioritize cancer cell lines with documented sensitivity to triazole derivatives, such as NCI-H522 (lung) or LOX IMVI (melanoma), based on prior studies showing GP (growth percentage) inhibition rates of ~40–60% .
- Dose-Response Assays: Test concentrations in the 1–100 µM range using MTT or SRB assays. Include positive controls (e.g., doxorubicin) and triplicate measurements.
- Mechanistic Studies: Combine with apoptosis assays (Annexin V/PI staining) and molecular docking to predict interactions with targets like sodium channels (Nav1.6), as seen in related orphan drug candidates .
Advanced: How should I address discrepancies in crystallographic data refinement?
Strategies for data contradiction analysis:
- Data Quality: Ensure high-resolution (<1.0 Å) datasets to minimize errors. Use SHELXC/D/E for initial phasing and SHELXL for refinement, leveraging its robust handling of twinned or high-symmetry crystals .
- Hydrogen Bonding Networks: Analyze O—H⋯O and O—H⋯N interactions (common in triazole-carboxylic acid systems) to resolve ambiguities in hydrogen atom placement.
- Validation Tools: Cross-check with programs like PLATON or CCDC Mercury to validate geometric parameters against known triazole-carboxylate structures .
Advanced: How do I interpret conflicting results in antiproliferative activity assays?
Root-cause analysis framework:
- Compound Stability: Verify stability under assay conditions (e.g., pH, temperature) via HPLC. Degradation products may skew results.
- Cell Line Heterogeneity: Account for genetic variability; e.g., UO-31 (kidney cancer) may show lower sensitivity due to drug-efflux pumps .
- Structural Analogues: Compare with derivatives like 5-methyl-1-(thiazol-2-yl)-triazole-4-carboxylic acid, which show higher activity (GP = 62.47%) due to thiazole substitution enhancing membrane permeability .
Basic: What solvents and conditions optimize its solubility for in vitro studies?
- Polar Solvents: Use DMSO for stock solutions (10–50 mM) due to the compound’s carboxylic acid moiety.
- Aqueous Buffers: Dilute in PBS (pH 7.4) with ≤1% DMSO. Pre-warm to 37°C to prevent precipitation.
- Avoid: Non-polar solvents (e.g., hexane), which poorly dissolve polar triazole-carboxylic acids.
Advanced: What computational methods predict its pharmacokinetic properties?
In silico workflow:
- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions.
- Molecular Dynamics (MD): Simulate binding to targets (e.g., Nav1.6 sodium channels) using GROMACS or AMBER. Focus on the triazole ring’s electrostatic interactions and the ethyl group’s hydrophobic effects .
Basic: How do I troubleshoot low yields in CuAAC synthesis?
Optimization steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
